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Compound of Interest

4-Chloro-2-
Compound Name: )
methoxybenzenesulfonamide

Cat. No.: B1417296

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the spectroscopic properties of 4-Chloro-
2-methoxybenzenesulfonamide. Due to the limited availability of public experimental data for
this specific compound, this document focuses on predicted spectroscopic values derived from
analogous compounds and computational models. It includes predicted data for Nuclear
Magnetic Resonance (*H NMR, 3C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS). Furthermore, this guide outlines detailed experimental protocols for acquiring such
spectra and includes visualizations to aid in understanding the molecular structure and
analytical workflows.

Predicted Spectroscopic Data

Comprehensive searches of scientific databases and literature did not yield publicly available
experimental spectroscopic data for 4-Chloro-2-methoxybenzenesulfonamide. The data
presented herein is predicted based on established spectroscopic principles and data from
structurally similar compounds.

Predicted Nuclear Magnetic Resonance (NMR) Data
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The predicted NMR data is based on the analysis of substituent effects on the chemical shifts

of aromatic protons and carbons.

Table 1: Predicted *H NMR Spectral Data for 4-Chloro-2-methoxybenzenesulfonamide

Chemical Shift (6,

Multiplicity Number of Protons  Assignment

ppm)

Aromatic H (position
~7.8-8.0 Doublet 1H

6)

Aromatic H (position
~7.2-74 Doublet of Doublets 1H 5)

Aromatic H (position
~7.0-7.2 Doublet 1H

3)
~45-55 Broad Singlet 2H -SO2NH:2
~3.9 Singlet 3H -OCHs

Solvent: CDCIz or DMSO-ds

Table 2: Predicted 13C NMR Spectral Data for 4-Chloro-2-methoxybenzenesulfonamide

Chemical Shift (6, ppm)

Assignment

~155 - 160 C-OCHs (position 2)

~135- 140 C-SOz2 (position 1)

~130 - 135 C-ClI (position 4)

~130 - 135 Aromatic CH (position 6)

~120- 125 Aromatic CH (position 5)

~110- 115 Aromatic CH (position 3)

~55 - 60 -OCHs
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Solvent: CDCIz or DMSO-ds

Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption bands are based on characteristic vibrational frequencies of the
functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 4-Chloro-2-methoxybenzenesulfonamide

Wavenumber (cm~—?) Intensity Assignment

3400 - 3200 Medium, Broad N-H stretch (sulfonamide)
3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch (-OCH3)
1600 - 1450 Strong Aromatic C=C stretch

1350 - 1300 Strong Asymmetric SOz stretch
1180 - 1140 Strong Symmetric SO: stretch

1250 - 1200 Strong Aryl-O stretch

800 - 700 Strong C-Cl stretch

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrometry data is based on the molecular weight and isotopic
distribution of the compound. The monoisotopic mass of C7HsCINOsS is 220.9914 Da.

Table 4: Predicted Mass Spectrometry Data for 4-Chloro-2-methoxybenzenesulfonamide

m/z (Predicted) Adduct
221.9986 [M+H]*
243.9806 [M+Na]*
219.9841 [M-H]-
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Source: Predicted data from PubChem.[1]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid
organic compound such as 4-Chloro-2-methoxybenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Accurately weigh 5-10 mg of the solid sample for tH NMR or 20-50 mg for :3C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-de) in a clean, dry vial.

o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
o Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
o The height of the solution in the NMR tube should be approximately 4-5 cm.

o Data Acquisition:

[e]

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
o Place the sample into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical
lock signal.

o Acquire the *H NMR spectrum. A standard acquisition includes a 90° pulse, a short
acquisition time, and a relaxation delay.

o For 3C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for
each carbon environment. A larger number of scans is usually required due to the low
natural abundance of 3C.
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o Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

o Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Sample Preparation (KBr Pellet):

o Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) powder in a mortar.

o Grind the mixture to a fine, homogeneous powder.

o Place the powder into a pellet press and apply high pressure to form a transparent or
translucent pellet.

o Data Acquisition:

o

Place the sample (ATR or KBr pellet) in the sample holder of the FT-IR spectrometer.

[¢]

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

o

Acquire the sample spectrum.

[e]

The final spectrum is typically presented as percent transmittance versus wavenumber
(cm™1).

Mass Spectrometry (MS)

o Sample Preparation (Electrospray lonization - ESI):
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o Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent
such as methanol or acetonitrile.

o The solution may be introduced into the mass spectrometer via direct infusion using a
syringe pump or through a liquid chromatography (LC) system.

o Data Acquisition:

o

Select the ionization mode (positive or negative).

o Optimize the ion source parameters, including capillary voltage, cone voltage, and
desolvation gas flow and temperature.

o Acquire the mass spectrum over a desired m/z range.

o For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass
analyzer is used to obtain accurate mass measurements, which can confirm the elemental
composition.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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Caption: Workflow for Spectroscopic Analysis.

Molecular Structure and Predicted Mass Spectrometry
Fragmentation

This diagram shows the chemical structure of 4-Chloro-2-methoxybenzenesulfonamide and
highlights potential fragmentation pathways in mass spectrometry.

4-Chloro-2-methoxybenzenesulfonamide Predicted MS Fragments
M]*
m/z = 221/223
Loss of SOzNHzi.oss ONS of OCHs
[M-SO2NH2]* [M-Cl]* [M-OCHs]*
m/z = 141/143 m/z = 186 m/z = 190/192
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Caption: Structure and Predicted MS Fragments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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